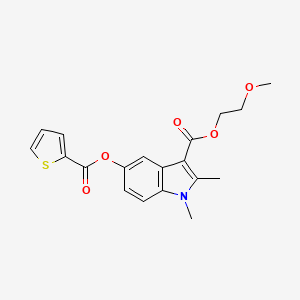

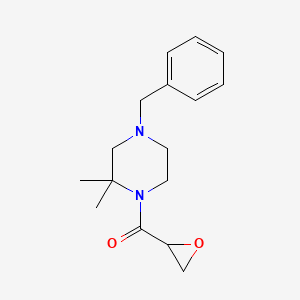

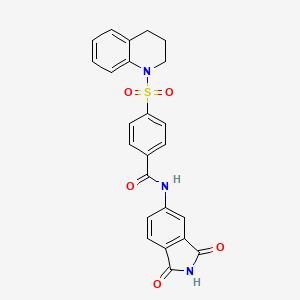

![molecular formula C13H12N2O2 B2987800 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 75746-13-3](/img/structure/B2987800.png)

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one

カタログ番号 B2987800

CAS番号:

75746-13-3

分子量: 228.251

InChIキー: FYCGJANXNXZCDC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential application in scientific research. This compound has a unique structure that makes it an attractive target for synthesis and investigation. In

科学的研究の応用

Anticancer Properties

- Antiproliferative Effects on Cancer Cells : A methodology for synthesizing compounds related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one demonstrated anticancer potential. These compounds exhibited anti-proliferative properties against four cancer cell lines, suggesting a potential role in cancer treatment. Inhibition of sirtuins might be the underlying mechanism of their action (Mulakayala et al., 2012).

Antibacterial and Antifungal Activities

- Potent Antifungal and Antibacterial Agents : Newly synthesized derivatives of 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one showed significant antibacterial and antifungal activities. They were particularly effective against Candida fungus species and demonstrated better antibacterial activity than certain other derivatives (Kahveci et al., 2020).

Anticonvulsant and Antidepressant Activities

- Potential in Treating Neurological Disorders : A series of pyrido[2,3-d]pyrimidine derivatives, structurally related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, were synthesized and evaluated for their anticonvulsant and antidepressant effects. Some compounds showed significant activity, even surpassing the reference drug carbamazepine in efficacy (Zhang et al., 2016).

Anticancer Activity Through mTOR Inhibition

- Inhibition of mTOR Pathway in Cancer Cells : Microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, displayed anticancer activity through apoptosis mechanism. These compounds inhibited the mTOR pathway, a significant target in cancer therapy (Reddy et al., 2014).

Synthesis and Biological Activity

- Diverse Synthesis Methods and Biological Evaluation : Various studies have explored different synthesis methods for derivatives of 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, assessing their biological activities in multiple domains, such as antiviral, antibacterial, and antitumor effects. These include methods like microwave-assisted synthesis and oxidative coupling processes (Mohammed et al., 2015).

特性

IUPAC Name |

3-propyl-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-7-15-8-14-11-9-5-3-4-6-10(9)17-12(11)13(15)16/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCGJANXNXZCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(2-Isocyanatocyclopropyl)benzene

63006-15-5

![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate](/img/structure/B2987725.png)

![N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2987726.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)